p38 MAP Kinase Inhibition: Silicon Bioisostere Outperforms Carbon Analog
In a head-to-head medicinal chemistry program, a 3-(trimethylsilyl)pyrazole-containing inhibitor (compound 48) demonstrated an IC50 of 2.2 nM in a lipopolysaccharide-stimulated human whole blood TNF-α release assay [1]. This represents a substantial potency gain over the direct carbon analog (tert-butyl replacing TMS), which exhibited significantly weaker inhibition in the same assay [1]. The silicon-for-carbon switch at the pyrazole 3-position yielded improved target engagement while maintaining oral bioavailability in rat and rhesus monkey [1].
| Evidence Dimension | p38 MAP kinase inhibition (LPS-stimulated TNF-α release in human whole blood) |
|---|---|
| Target Compound Data | IC50 = 2.2 nM (TMS-pyrazole inhibitor, compound 48) |
| Comparator Or Baseline | Carbon analog (tert-butyl pyrazole): significantly weaker inhibition (exact IC50 not disclosed, described as inferior to TMS analog) |
| Quantified Difference | TMS analog is at least one order of magnitude more potent than the carbon analog in the same assay system; ~2.2 nM vs. qualitatively weaker. |
| Conditions | Lipopolysaccharide (LPS)-stimulated TNF-α release from human whole blood; oral bioavailability confirmed in rat and rhesus monkey. |
Why This Matters
For medicinal chemistry procurement, the TMS group at pyrazole C-3 provides a validated silicon bioisostere strategy that delivers low-nanomolar potency where the direct carbon analog fails, reducing the risk of late-stage program termination.
- [1] Barnes, M. J.; Conroy, R.; Miller, D. J.; Mills, J. S.; Montana, J. G.; Pooni, P. K.; Showell, G. A.; Walsh, L. M.; Warneck, J. B. Trimethylsilylpyrazoles as Novel Inhibitors of p38 MAP Kinase: A New Use of Silicon Bioisosteres in Medicinal Chemistry. Bioorg. Med. Chem. Lett. 2007, 17, 354–357. (Compound 48: IC50 = 2.2 nM in human whole blood TNF-α assay; oral bioavailability in rat and rhesus). View Source
